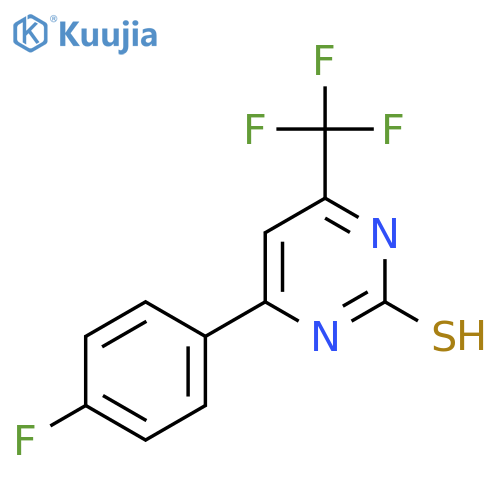Cas no 359899-79-9 (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol)

359899-79-9 structure
商品名:4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
CAS番号:359899-79-9
MF:C11H6F4N2S
メガワット:274.237354755402
MDL:MFCD03532395
CID:3060914
PubChem ID:25247328
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
- STK346686
- EN300-232020
- 359899-79-9
- CS-0268250
- AKOS005168877
-
- MDL: MFCD03532395
- インチ: InChI=1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18)
- InChIKey: VYPMEUABZOCDBE-UHFFFAOYSA-N
- ほほえんだ: SC1=NC(C(F)(F)F)=CC(C2=CC=C(F)C=C2)=N1
計算された属性
- せいみつぶんしりょう: 274.01878202Da
- どういたいしつりょう: 274.01878202Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232020-0.05g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.05g |
$888.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-100mg |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 100mg |
¥16127.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-2.5g |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 2.5g |
¥38556.00 | 2024-05-16 | |
| Enamine | EN300-232020-0.5g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.5g |
$1014.0 | 2024-06-20 | |
| Chemenu | CM518927-5g |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 5g |
$696 | 2023-02-02 | |
| Enamine | EN300-232020-10.0g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
| Enamine | EN300-232020-0.1g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.1g |
$930.0 | 2024-06-20 | |
| Enamine | EN300-232020-0.25g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 0.25g |
$972.0 | 2024-06-20 | |
| Enamine | EN300-232020-2.5g |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338920-50mg |
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol |
359899-79-9 | 97% | 50mg |
¥13219.00 | 2024-05-16 |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
359899-79-9 (4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 42464-96-0(NNMTi)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:359899-79-9)4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol

清らかである:99%/99%
はかる:1g/5g
価格 ($):213.0/639.0